2-methyl-N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}benzamide
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Overview
Description
2-methyl-N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}benzamide is a complex organic compound with a molecular formula of C17H17Cl3N2O. This compound is known for its unique chemical structure, which includes a benzamide core substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}benzamide typically involves multiple steps. One common method includes the following steps:
Reduction: Conversion of the nitro group to an amine group.
Acylation: Introduction of the acyl group to the amine group.
Substitution: Substitution of the acyl group with the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}benzamide undergoes various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro group.
Reduction: Reduction of the nitro group back to an amine group.
Substitution: Substitution reactions involving the benzamide core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halogens or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may yield amine derivatives .
Scientific Research Applications
2-methyl-N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}benzamide has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-methyl-N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-methyl-N-{2,2,2-trichloro-1-[(4-nitroanilino)ethyl]benzamide
- 2-methyl-N-{2,2,2-trichloro-1-[(4-chloroanilino)ethyl]benzamide
- 2-methyl-N-{2,2,2-trichloro-1-[(4-methoxyanilino)ethyl]benzamide .
Uniqueness
What sets 2-methyl-N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H18Cl3N3OS |
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Molecular Weight |
430.8 g/mol |
IUPAC Name |
2-methyl-N-[2,2,2-trichloro-1-[(4-methylphenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C18H18Cl3N3OS/c1-11-7-9-13(10-8-11)22-17(26)24-16(18(19,20)21)23-15(25)14-6-4-3-5-12(14)2/h3-10,16H,1-2H3,(H,23,25)(H2,22,24,26) |
InChI Key |
LHPOLZTWYZXESR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2C |
Origin of Product |
United States |
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